1-(4-tert-Butylbenzyl)piperazine

Lipophilicity Membrane Permeability ADME Optimization

CNS lead optimization demands building blocks with precise logP and pKa to balance permeability and off-target liability. 1-(4-tert-Butylbenzyl)piperazine addresses this with a predicted logP of 2.66 (ideal for blood-brain barrier penetration) and a pKa of 9.16, ensuring full protonation at physiological pH for consistent ionic target engagement. • Optimized lipophilicity (logP 2.66) vs. simpler benzylpiperazines, enhancing CNS exposure without structural complexity • Melting point 52-56 °C ensures free-flowing crystalline solid compatible with automated dispensing and high-throughput experimentation • Direct synthetic precursor to the marketed antiemetic buclizine, enabling SAR exploration around the tert-butylbenzyl pharmacophore

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 956-61-6
Cat. No. B1272187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-Butylbenzyl)piperazine
CAS956-61-6
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2CCNCC2
InChIInChI=1S/C15H24N2/c1-15(2,3)14-6-4-13(5-7-14)12-17-10-8-16-9-11-17/h4-7,16H,8-12H2,1-3H3
InChIKeyUQLCETYSARZZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-tert-Butylbenzyl)piperazine: Procurement-Grade Piperazine Building Block for Controlled Lipophilicity Optimization in Medicinal Chemistry


1-(4-tert-Butylbenzyl)piperazine (CAS: 956-61-6) is an N-monosubstituted piperazine derivative featuring a para-tert-butylbenzyl group [1]. With the molecular formula C₁₅H₂₄N₂ and a molecular weight of 232.36 g/mol, it serves as a versatile synthetic intermediate for pharmaceutical and agrochemical research [1]. Its predicted pKa of 9.16 and logP of 2.66 place it among the more lipophilic and basic members of the benzylpiperazine family, making it a strategically differentiated building block for optimizing membrane permeability and target engagement .

Why 1-(4-tert-Butylbenzyl)piperazine Cannot Be Casually Replaced by Other Benzylpiperazines in Lead Optimization


In medicinal chemistry, seemingly minor substituent variations on the benzylpiperazine scaffold can profoundly alter physicochemical properties critical for drug-likeness, including lipophilicity (logP), basicity (pKa), and solid-state handling. The tert-butyl group on 1-(4-tert-Butylbenzyl)piperazine confers a distinct combination of increased steric bulk and hydrophobicity relative to simpler analogs like 1-benzylpiperazine or 1-(4-methylbenzyl)piperazine . These differences directly impact membrane permeability, off-target binding, and crystallization behavior, meaning that substituting one benzylpiperazine for another without quantitative justification can derail lead optimization campaigns. The following evidence quantifies these specific differentiators to inform strategic procurement decisions.

Quantitative Differentiation of 1-(4-tert-Butylbenzyl)piperazine: Head-to-Head Comparator Data for Informed Procurement


Enhanced Lipophilicity (LogP) Drives Improved Membrane Permeability vs. Unsubstituted Benzylpiperazine

1-(4-tert-Butylbenzyl)piperazine exhibits a calculated logP value of 2.66, which is substantially higher than that of 1-benzylpiperazine (logP = 1.36). This increase in lipophilicity is directly attributable to the tert-butyl substituent on the benzyl ring . In lead optimization, higher logP correlates with improved passive membrane permeability and potential for enhanced blood-brain barrier penetration, a key consideration for CNS-targeted programs [1].

Lipophilicity Membrane Permeability ADME Optimization

Higher Basicity (pKa) Alters Protonation State at Physiological pH Compared to Methyl Analog

The predicted pKa of 1-(4-tert-Butylbenzyl)piperazine is 9.16 ± 0.10, while the closely related analog 1-(4-methylbenzyl)piperazine has a predicted pKa of 6.50 ± 0.10 . This difference of nearly 2.7 pKa units indicates that at physiological pH (7.4), the tert-butyl derivative is predominantly protonated (>98%), whereas the methyl derivative exists in a mixed protonation state (~89% protonated) [1]. The altered protonation state can influence interactions with biological targets, including receptor binding affinity and off-target liability.

Basicity Ionization State Receptor Binding

Higher Melting Point Enables Crystalline Handling, Contrasting with Low-Melting Methyl Analog

1-(4-tert-Butylbenzyl)piperazine has a melting point range of 52-56 °C, existing as a crystalline solid at room temperature . In contrast, 1-(4-methylbenzyl)piperazine has a melting point of 36-37 °C, making it a low-melting solid that may require refrigeration for storage and handling . The higher melting point of the tert-butyl derivative facilitates easier purification by recrystallization, improves long-term stability, and simplifies handling in automated synthesis platforms.

Solid-State Properties Crystallinity Purification

Targeted Application Scenarios for 1-(4-tert-Butylbenzyl)piperazine Based on Quantified Differentiators


CNS Penetrant Lead Series Design Requiring Elevated Lipophilicity

Medicinal chemistry programs targeting central nervous system (CNS) indications often require optimized lipophilicity to ensure adequate blood-brain barrier penetration. The logP of 2.66 for 1-(4-tert-Butylbenzyl)piperazine places it within the favorable CNS drug space (logP 2-4) and offers a strategic advantage over less lipophilic piperazine building blocks . Incorporating this scaffold into lead compounds can enhance CNS exposure without resorting to more complex or costly structural modifications .

Development of Basic Amine Pharmacophores with Defined Protonation States

The predicted pKa of 9.16 indicates that 1-(4-tert-Butylbenzyl)piperazine remains fully protonated at physiological pH, a characteristic essential for ionic interactions with negatively charged residues in binding pockets, such as the conserved aspartate in GPCRs . This property makes it a reliable building block for constructing basic amine pharmacophores where consistent ionization is critical for target engagement .

High-Throughput Synthesis Campaigns Requiring Crystalline Intermediates

The melting point of 52-56 °C ensures that 1-(4-tert-Butylbenzyl)piperazine is a free-flowing crystalline solid at room temperature, which is essential for accurate automated dispensing in parallel synthesis and high-throughput experimentation . This contrasts with low-melting analogs that can become sticky or liquefy, causing handling errors and instrument clogging .

Optimization of Buclizine-Class Antihistamines and Related Analog Series

1-(4-tert-Butylbenzyl)piperazine serves as a direct synthetic precursor to the marketed antiemetic buclizine [1-(4-tert-butylbenzyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine] and related analogs . Its use as a building block enables SAR exploration around the tert-butylbenzyl moiety, a structural feature critical for the pharmacological activity of this class of compounds .

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